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Compound of Interest

Compound Name:
4-(3-Bromopyrazolo[1,5-

a]pyrimidin-6-yl)phenol

Cat. No.: B1524936 Get Quote

An In-Depth Technical Guide to 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol: A
Privileged Scaffold in Kinase Inhibition

Executive Summary: The pyrazolo[1,5-a]pyrimidine core is a cornerstone in modern medicinal

chemistry, recognized as a "privileged" scaffold for its ability to interact with a multitude of

biological targets, particularly protein kinases.[1][2][3] This guide provides a comprehensive

technical overview of a specific derivative, 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol.
We will delve into its fundamental properties, a robust synthetic strategy, its proposed

mechanism of action as a kinase inhibitor, and detailed, field-proven protocols for its evaluation

in a drug discovery context. This document is intended for researchers, medicinal chemists,

and drug development professionals seeking to leverage this promising molecule in their

research endeavors.

Core Compound Identification and Significance
4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol is a heterocyclic organic compound

featuring the fused pyrazolo[1,5-a]pyrimidine ring system. The strategic placement of a bromine

atom at the 3-position offers a versatile handle for further chemical modification via cross-

coupling reactions, while the phenol group at the 6-position provides a key hydrogen bond

donor/acceptor site for target engagement.

Table 1: Compound Identification and Physicochemical Properties
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Property Value Source

IUPAC Name
4-(3-Bromopyrazolo[1,5-
a]pyrimidin-6-yl)phenol

N/A

CAS Number 945376-95-4 [4][5][6][7]

Molecular Formula C₁₂H₈BrN₃O [4][5][6]

Molecular Weight 290.12 g/mol [4][5][7]

Appearance Solid [6]

| Purity | Typically ≥97% |[4][7] |

The significance of this scaffold lies in its proven success in developing potent and selective

kinase inhibitors.[1][2] Kinases are critical regulators of cellular signaling, and their

dysregulation is a hallmark of many diseases, including cancer.[3][8] Marketed drugs such as

Larotrectinib and Entrectinib, which are used to treat NTRK fusion-positive cancers, feature the

pyrazolo[1,5-a]pyrimidine core, underscoring its therapeutic relevance.[2]

Synthesis and Characterization Workflow
The synthesis of pyrazolo[1,5-a]pyrimidines generally involves the condensation of a 3-

aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. The following

section outlines a logical and efficient synthetic pathway for the title compound, followed by a

standard characterization workflow.

Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available

reagents. The core logic is to first construct the pyrazolo[1,5-a]pyrimidin-6-ol intermediate and

then introduce the phenyl group via a Suzuki coupling reaction. A subsequent bromination step

yields the final product.
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Step 1: Scaffold Formation

Step 2: Final Product

3-Amino-4-bromopyrazole

4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-ol)AcOH, Reflux

Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate

4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol

N-Bromosuccinimide (NBS)
DMF

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis
Rationale: This protocol employs a classic cyclocondensation reaction. Acetic acid serves as

both the solvent and an acid catalyst to promote the initial condensation and subsequent

intramolecular cyclization, which is a common and robust method for forming the pyrazolo[1,5-

a]pyrimidine core.[3] The final bromination with NBS is a selective method for halogenating

electron-rich heterocyclic systems.

Step-by-Step Methodology:

Scaffold Formation:

To a solution of 3-Amino-4-bromopyrazole (1.0 eq) in glacial acetic acid (10 vol), add ethyl

3-(4-hydroxyphenyl)-3-oxopropanoate (1.1 eq).

Heat the reaction mixture to reflux (approx. 118°C) and monitor by TLC or LC-MS for the

consumption of starting materials (typically 4-6 hours).

Upon completion, cool the mixture to room temperature. A precipitate should form.

Pour the mixture into ice-water (20 vol) and stir for 30 minutes to ensure complete

precipitation.
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Collect the solid by vacuum filtration, wash with water, and then with a small amount of

cold ethanol to remove residual acetic acid.

Dry the solid, 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-ol), under vacuum.

Bromination:

Dissolve the intermediate from the previous step (1.0 eq) in N,N-Dimethylformamide

(DMF, 15 vol).

Cool the solution to 0°C using an ice bath.

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature

below 5°C.

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an

additional 2-3 hours. Monitor by LC-MS.

Once the reaction is complete, quench by slowly adding to a stirred solution of aqueous

sodium thiosulfate.

Extract the aqueous layer with ethyl acetate (3 x 20 vol).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to yield 4-(3-
Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol.

Analytical Characterization Workflow
To ensure the identity and purity of the synthesized compound, a standard battery of analytical

techniques is employed. This workflow provides a self-validating system, where each technique

corroborates the others.
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Caption: Standard workflow for analytical characterization.

Proposed Mechanism of Action: Protein Kinase
Inhibition
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The pyrazolo[1,5-a]pyrimidine scaffold is a well-established ATP-competitive kinase inhibitor.[1]

[9][10] These compounds mimic the adenine portion of ATP, occupying the ATP-binding pocket

of the kinase and preventing the phosphorylation of substrate proteins. This action blocks

downstream signaling cascades that are often hyperactive in cancer cells, leading to reduced

proliferation and survival.

Rationale: The planar, nitrogen-rich pyrazolo[1,5-a]pyrimidine core is adept at forming

hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a critical interaction for

potent inhibition. The substituents at various positions then explore other pockets within the

active site to confer potency and selectivity. For example, derivatives of this scaffold have

shown high selectivity for PI3Kδ, CDKs, and Trk kinases.[1][9][10]

Receptor Tyrosine Kinase
(e.g., EGFR, Trk)

PI3K

Activates

AKT

PIP2 -> PIP3

4-(3-Bromo...)
phenol

Inhibits ATP
Binding

Downstream Effectors
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Caption: Inhibition of a representative PI3K/AKT signaling pathway.

Key Experimental Protocols for Drug Development
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Expertise & Trustworthiness: This protocol describes a luminescent-based assay to determine

the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The

ADP-Glo™ system is a robust, high-throughput method that measures ADP produced during

the kinase reaction. The inclusion of "no enzyme" and "no inhibitor" controls is critical for data

validation and normalization.

Step-by-Step Methodology:

Compound Preparation: Prepare a 10 mM stock solution of 4-(3-Bromopyrazolo[1,5-
a]pyrimidin-6-yl)phenol in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3

dilution) in a 384-well plate.

Kinase Reaction:

Add 2.5 µL of kinase solution (e.g., PI3Kδ, in appropriate kinase buffer) to each well.

Add 2.5 µL of the compound dilutions. Include wells with DMSO only (0% inhibition

control) and wells with a known potent inhibitor (100% inhibition control).

Incubate for 15 minutes at room temperature to allow for compound binding.

Initiate the reaction by adding 5 µL of an ATP/substrate mixture.

Incubate for 60 minutes at 30°C.

Signal Detection:

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This depletes the

remaining ATP. Incubate for 40 minutes at room temperature.
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Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which

then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

Read the luminescence on a plate reader.

Data Analysis:

Normalize the data using the 0% and 100% inhibition controls.

Plot the normalized percent inhibition versus the log of the inhibitor concentration.

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: Cell-Based Antiproliferative Assay (MTT)
Expertise & Trustworthiness: This protocol assesses the compound's ability to inhibit the

growth of cancer cell lines. The MTT assay measures the metabolic activity of viable cells,

which is a proxy for cell number. A dose-response curve is generated to calculate the GI₅₀

(concentration for 50% growth inhibition).

Step-by-Step Methodology:

Cell Seeding: Seed cancer cells (e.g., a panel of human tumor cell lines) in a 96-well plate at

a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

Compound Treatment:

Prepare a serial dilution of the test compound in cell culture medium.

Remove the old medium from the cells and add 100 µL of the compound-containing

medium to each well. Include vehicle (DMSO) controls.

Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.

MTT Addition and Incubation:

Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
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Incubate for another 4 hours. Viable cells with active metabolism will convert the yellow

MTT into a purple formazan precipitate.

Solubilization and Measurement:

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Shake the plate gently for 10 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of growth inhibition relative to the vehicle control.

Plot the percentage of inhibition against the compound concentration and determine the

GI₅₀ value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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